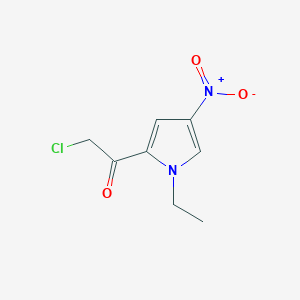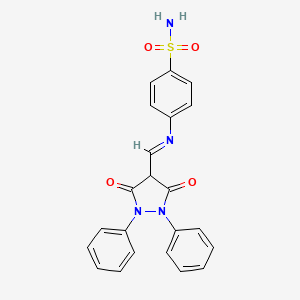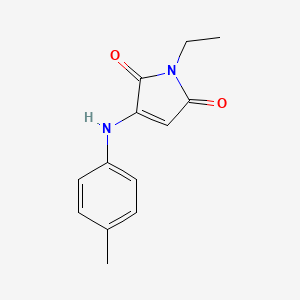
2-Chloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)ethanone is a chemical compound with the molecular formula C8H9ClN2O3. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)ethanone typically involves the chlorination of 1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)ethanone. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:
- Dissolve 1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)ethanone in anhydrous dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at 0°C.
- Reflux the reaction mixture for several hours.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted ethanones.
Reduction: Formation of 2-chloro-1-(1-ethyl-4-amino-1H-pyrrol-2-yl)ethanone.
Oxidation: Formation of corresponding oxides and carboxylic acids.
Aplicaciones Científicas De Investigación
2-Chloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)ethanone has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: Studied for its interactions with biological macromolecules and potential bioactivity.
Industrial Applications: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)ethanone involves its interaction with nucleophilic sites in biological molecules. The compound can form covalent bonds with nucleophilic amino acid residues in proteins, leading to potential inhibition of enzymatic activity. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone
- 2-Chloro-1-(1-ethyl-4-nitro-1H-indol-2-yl)ethanone
- 2-Chloro-1-(1-ethyl-4-nitro-1H-pyrrol-3-yl)ethanone
Uniqueness
2-Chloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)ethanone is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical reactivity and potential biological activity. The presence of both chloro and nitro groups allows for diverse chemical transformations and interactions with biological targets .
Propiedades
Número CAS |
53391-47-2 |
|---|---|
Fórmula molecular |
C8H9ClN2O3 |
Peso molecular |
216.62 g/mol |
Nombre IUPAC |
2-chloro-1-(1-ethyl-4-nitropyrrol-2-yl)ethanone |
InChI |
InChI=1S/C8H9ClN2O3/c1-2-10-5-6(11(13)14)3-7(10)8(12)4-9/h3,5H,2,4H2,1H3 |
Clave InChI |
UFWNLJZLQUDHRD-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C=C1C(=O)CCl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(17aR)-1,17-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13-octahydro-5H-dibenzo[b,d][1,6]diazacyclotridecine](/img/structure/B12886837.png)


![2-(Carboxy(hydroxy)methyl)-4-hydroxybenzo[d]oxazole](/img/structure/B12886846.png)
![7-((R)-7-Amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-(rel-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12886850.png)

![2-(3,4-Dihydro-2H-pyrrol-2-yl)benzo[d]thiazole](/img/structure/B12886870.png)

![[2-Methyl-3-(1,2-oxazol-3-yl)phenyl]methanol](/img/structure/B12886896.png)


![1H-Pyrrole, 3-[3-(1,3-dioxolan-2-yl)-1-oxopropyl]-1-(phenylsulfonyl)-](/img/structure/B12886922.png)
![2-(Carboxy(hydroxy)methyl)-7-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12886925.png)

